molecular formula C15H16ClNO3 B12200900 2,6-Dimethylmorpholin-4-yl 5-chlorobenzo[d]furan-2-yl ketone

2,6-Dimethylmorpholin-4-yl 5-chlorobenzo[d]furan-2-yl ketone

Cat. No.: B12200900
M. Wt: 293.74 g/mol
InChI Key: IIPRIISUGFEDAQ-UHFFFAOYSA-N
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Description

2,6-Dimethylmorpholin-4-yl 5-chlorobenzo[d]furan-2-yl ketone is a chemical compound with the molecular formula C15H16ClNO3 This compound is notable for its unique structure, which includes a morpholine ring substituted with two methyl groups and a benzo[d]furan moiety with a chlorine atom at the 5-position The ketone functionality bridges these two distinct structural units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylmorpholin-4-yl 5-chlorobenzo[d]furan-2-yl ketone can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Benzo[d]furan Moiety: The benzo[d]furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic conditions.

    Chlorination: The synthesized benzo[d]furan is then chlorinated at the 5-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Formation of the Morpholine Ring: The morpholine ring is introduced through a Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are reacted with the chlorinated benzo[d]furan under reflux conditions.

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylmorpholin-4-yl 5-chlorobenzo[d]furan-2-yl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted benzo[d]furan derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylmorpholin-4-yl 5-chlorobenzo[d]furan-2-yl ketone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,6-Dimethylmorpholin-4-yl 5-chlorobenzo[d]furan-2-yl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholin-4-yl 5-chlorobenzo[d]thiazole-2-yl ketone: Similar structure but with a thiazole ring instead of a furan ring.

    2,6-Dimethylmorpholin-4-yl 5-chlorobenzo[d]imidazole-2-yl ketone: Similar structure but with an imidazole ring instead of a furan ring.

    2,6-Dimethylmorpholin-4-yl 5-chlorobenzo[d]oxazole-2-yl ketone: Similar structure but with an oxazole ring instead of a furan ring.

Uniqueness

2,6-Dimethylmorpholin-4-yl 5-chlorobenzo[d]furan-2-yl ketone is unique due to its specific combination of a morpholine ring, a chlorinated benzo[d]furan moiety, and a ketone functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

(5-chloro-1-benzofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C15H16ClNO3/c1-9-7-17(8-10(2)19-9)15(18)14-6-11-5-12(16)3-4-13(11)20-14/h3-6,9-10H,7-8H2,1-2H3

InChI Key

IIPRIISUGFEDAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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